(E)-N'-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Overview
Description
(E)-N’-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidene group attached to a hydrazide moiety, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its hydrazone linkage and imidazole ring are structural motifs commonly found in bioactive molecules, suggesting potential activity against various biological targets.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces or the incorporation into polymer matrices.
Mechanism of Action
The mechanism of action of (E)-N’-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone linkage can act as a pharmacophore, while the imidazole ring may participate in hydrogen bonding or π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(3,4-dimethoxybenzylidene)acetohydrazide: Lacks the imidazole ring, which may affect its biological activity and chemical reactivity.
(E)-N’-(3,4-dimethoxybenzylidene)-2-(1H-imidazol-1-yl)acetohydrazide: Similar structure but with a different substitution pattern on the imidazole ring.
Uniqueness
(E)-N’-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is unique due to the presence of both the 3,4-dimethoxybenzylidene and 2-methyl-1H-imidazol-1-yl groups. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-16-6-7-19(11)10-15(20)18-17-9-12-4-5-13(21-2)14(8-12)22-3/h4-9H,10H2,1-3H3,(H,18,20)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBUYPUAFQNPLW-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323079 | |
Record name | N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667031 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
848992-73-4 | |
Record name | N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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